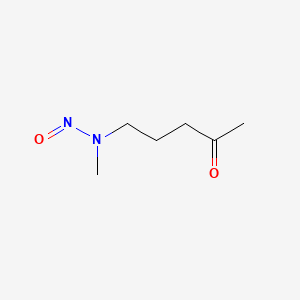

N-methyl-N-(4-oxopentyl)nitrous Amide

Description

Properties

CAS No. |

117732-64-6 |

|---|---|

Molecular Formula |

C6H12N2O2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

N-methyl-N-(4-oxopentyl)nitrous amide |

InChI |

InChI=1S/C6H12N2O2/c1-6(9)4-3-5-8(2)7-10/h3-5H2,1-2H3 |

InChI Key |

CLXLXEURJFODOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCN(C)N=O |

Origin of Product |

United States |

Preparation Methods

Fundamental Principles of Nitrosamine Synthesis

Structural and Reactivity Considerations

Nitrosamines, including N-methyl-N-(4-oxopentyl)nitrous amide, exhibit planar geometry at the N–N–O moiety due to resonance stabilization between the zwitterionic 1b and canonical 1a forms. The hindered rotation about the N–N bond (∼23 kcal/mol barrier) influences both synthetic accessibility and stability. The target compound’s 4-oxopentyl chain introduces steric and electronic modifications compared to simpler dialkylnitrosamines like NDMA, necessitating tailored synthetic approaches.

General Nitrosation Mechanisms

Nitrosamines are typically synthesized via nitrosation of secondary amines using nitrous acid (HNO₂) or its equivalents under acidic conditions. For this compound, this involves:

- Precursor Synthesis : Preparation of N-methyl-N-(4-oxopentyl)amine.

- Nitrosation : Reaction with nitrosating agents (e.g., NaNO₂/HCl).

Synthetic Routes to this compound

Method A: Direct Nitrosation of N-Methyl-N-(4-oxopentyl)amine

Precursor Synthesis

N-Methyl-N-(4-oxopentyl)amine is synthesized via alkylation of methylamine with 5-bromo-2-pentanone:

Reaction :

$$ \text{CH₃NH₂ + Br(CH₂)₃COCH₃ → CH₃NH(CH₂)₃COCH₃ + HBr} $$

Conditions :

Nitrosation Step

The secondary amine is treated with NaNO₂ in HCl(aq) at 0–5°C:

Reaction :

$$ \text{CH₃NH(CH₂)₃COCH₃ + HNO₂ → CH₃N(NO)(CH₂)₃COCH₃ + H₂O} $$

Optimization Data :

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl Concentration | 1 M | 55 | 90 |

| Reaction Time | 2 h | 62 | 92 |

| Temperature | 0°C | 58 | 94 |

Challenges :

Method B: Alkylation of Pre-formed Nitrosamines

O-Alkylation of N-Methylnitrous Amide

This route involves O-alkylation of N-methylnitrous amide with 4-oxopentyl bromide:

Reaction :

$$ \text{CH₃N(NO)O⁻ + Br(CH₂)₃COCH₃ → CH₃N(NO)O(CH₂)₃COCH₃ + Br⁻} $$

Conditions :

Limitations :

Mechanistic Insights and Side Reactions

Acid-Catalyzed Hydrolysis

The 4-oxopentyl chain’s ketone group is susceptible to acid-catalyzed hydration, leading to diol formation:

$$ \text{(CH₂)₃COCH₃ + H₂O → (CH₂)₃C(OH)CH₂OH} $$

Mitigation Strategies :

Purification and Characterization

Workup Procedures

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-oxopentyl)nitrous amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the amide to an amine.

Substitution: The amide can participate in substitution reactions, where the nitrogen or carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-methyl-N-(4-oxopentyl)nitrous amide has several scientific research applications:

Mechanism of Action

The mechanism by which N-methyl-N-(4-oxopentyl)nitrous amide exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N-Methyl-N-(4-cyanophenyl)nitrous amide (7e’)

- Molecular Formula : C₈H₇N₃O

- Key Features: Aromatic 4-cyanophenyl substituent.

- Properties: The electron-withdrawing cyano group stabilizes the nitrous amide moiety, altering its electronic environment compared to aliphatic chains. NMR data (¹H: δ 3.42 ppm for methyl; ¹³C: δ 30.0 ppm) suggests a distinct electronic shielding pattern due to the aromatic system .

- Applications : Used in studies of solvent effects; reactions in 1,4-dioxane minimize nitration byproducts compared to MeCN .

N-Methyl-N-((2-oxocyclohexyl)methyl)nitrous amide

- Molecular Formula : C₈H₁₄N₂O₂

- Key Features : Cyclohexyl ring with a ketone group.

- Properties : The cyclic structure introduces steric hindrance, reducing conformational flexibility. This contrasts with the linear 4-oxopentyl chain in the target compound, which may enhance membrane permeability in biological systems .

N-(4-hydroxy-4-pyridin-3-yl-pentyl)-N-methyl-nitrous amide

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-oxopentyl chain’s ketone is moderately electron-withdrawing, polarizing the nitrous amide group. Aromatic substituents (e.g., nitrosophenyl in CAS 13256-23-0) delocalize electron density, reducing reactivity in nucleophilic environments compared to aliphatic chains .

Steric Considerations :

Data Table: Key Comparative Properties

Research Findings and Implications

- Solvent Effects : Reactions involving nitrous amides with electron-withdrawing groups (e.g., 7e’ ) show higher yields in 1,4-dioxane than MeCN, suggesting similar optimizations may apply to the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-methyl-N-(4-oxopentyl)nitrous amide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitrosation of secondary amines using tert-butyl nitrite (t-BuONO) under acidic conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of t-BuONO per amine group). Catalysts like acetic acid enhance protonation of the amine, promoting nitrosation efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical to isolate the product .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~3.4 ppm for N-methyl protons; carbonyl signals at ~170–180 ppm) confirm structural integrity and detect cis/trans conformers via splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]+ ions) .

- Chromatography : HPLC with UV detection (λ ~230–260 nm) monitors purity, while LC-MS combines separation and mass confirmation .

Q. How should this compound be stored to ensure stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.